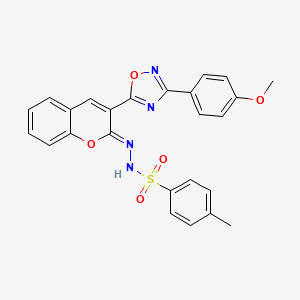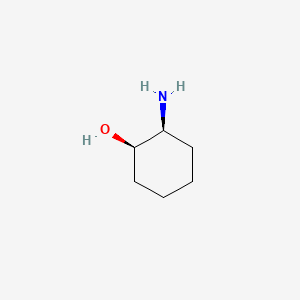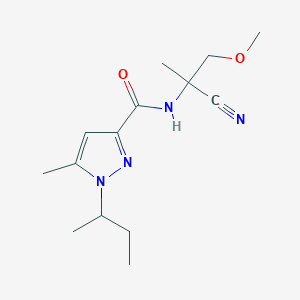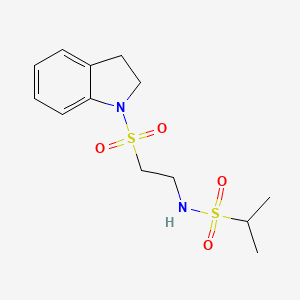![molecular formula C18H14FN5O B2654879 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 895093-48-8](/img/structure/B2654879.png)
5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring, both of which are heterocyclic compounds. The compound also contains a phenyl ring and several methyl groups. The presence of the fluorine atom would also be a significant feature of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the heterocyclic rings, the phenyl ring, and the fluorine atom could all potentially be involved in various chemical reactions .Scientific Research Applications
Antimicrobial and Antitubercular Activity
Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed significant activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain compounds active against M. tuberculosis H37Rv. This suggests potential applications in treating bacterial and tuberculosis infections (Ramesh M. Shingare et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
Carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been compared to their 2,5-diphenyl analogues, showing blue-shifted fluorescence and maintaining singlet-triplet energy separation. These compounds exhibited enhanced performance in OLEDs, suggesting their use in developing efficient, high-performance OLEDs (Matthew W. Cooper et al., 2022).
Liquid Crystalline Properties
Bent-shaped 1,3,4-oxadiazole-based compounds were synthesized and studied for their liquid crystalline properties, displaying enantiotropic nematic and smectic A phases. This indicates potential applications in liquid crystal displays and other technologies requiring controlled liquid crystalline phases (Li-rong Zhu et al., 2009).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid, demonstrating the formation of a protective layer on the steel surface. These findings suggest applications in industries where corrosion resistance is crucial (P. Ammal et al., 2018).
Anticancer Activity
Novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and shown to possess anticancer properties against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (V. Adimule et al., 2014).
Future Directions
The potential future directions for research on this compound would likely depend on its physical and chemical properties and any biological activity it might have. If it does have biological activity, it could be investigated further as a potential therapeutic agent. Additionally, the synthesis and properties of related compounds could also be explored .
Properties
IUPAC Name |
5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-11-8-9-14(10-15(11)19)24-12(2)16(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDCXBCGWMGCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2654800.png)
![6-[(4-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2654801.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2654802.png)

![2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2654805.png)
![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide](/img/structure/B2654806.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)




![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)
